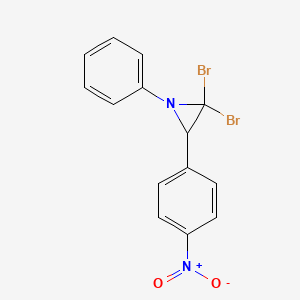
2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine is a complex organic compound characterized by the presence of bromine, nitro, and phenyl groups attached to an aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, making them highly reactive intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine typically involves the reaction of 4-nitrobenzyl bromide with phenylaziridine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The bromine atoms can be replaced by hydrogen atoms through reduction reactions.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,2-Dihydroxy-3-(4-nitrophenyl)-1-phenylaziridine.
Reduction: Formation of 2,2-Dibromo-3-(4-aminophenyl)-1-phenylaziridine.
Substitution: Formation of 2,2-Dihydroxy-3-(4-nitrophenyl)-1-phenylaziridine.
科学研究应用
2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine involves its interaction with biological molecules through its reactive aziridine ring. The strained ring structure makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with proteins, DNA, and other biomolecules. This reactivity can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells.
相似化合物的比较
Similar Compounds
- 2,2-Dibromo-3-(4-methylphenyl)-1-phenylaziridine
- 2,2-Dibromo-3-(4-chlorophenyl)-1-phenylaziridine
- 2,2-Dibromo-3-(4-fluorophenyl)-1-phenylaziridine
Uniqueness
2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in chemical reactions compared to its analogs with different substituents on the phenyl ring. The nitro group also enhances its potential as a bioactive compound with diverse applications in research and industry.
属性
CAS 编号 |
92884-94-1 |
|---|---|
分子式 |
C14H10Br2N2O2 |
分子量 |
398.05 g/mol |
IUPAC 名称 |
2,2-dibromo-3-(4-nitrophenyl)-1-phenylaziridine |
InChI |
InChI=1S/C14H10Br2N2O2/c15-14(16)13(17(14)11-4-2-1-3-5-11)10-6-8-12(9-7-10)18(19)20/h1-9,13H |
InChI 键 |
PGARSZOIGSDTDP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(C2(Br)Br)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


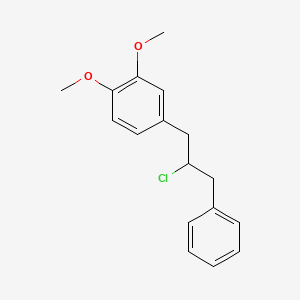
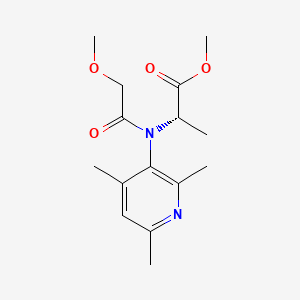
![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)
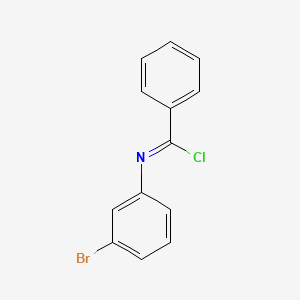
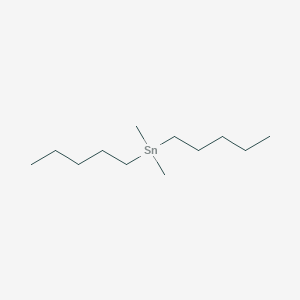
![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)
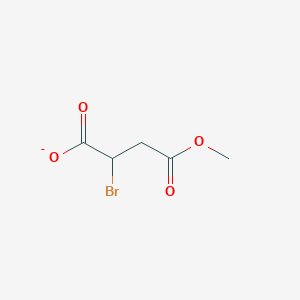
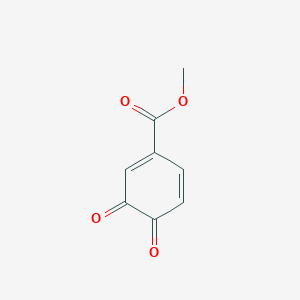
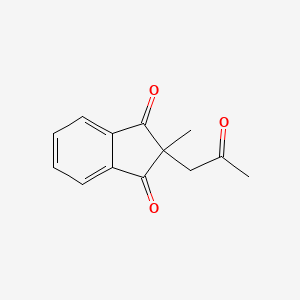

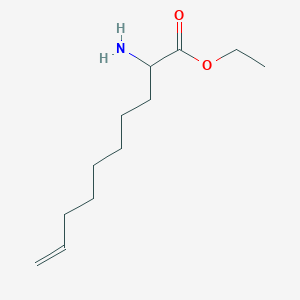
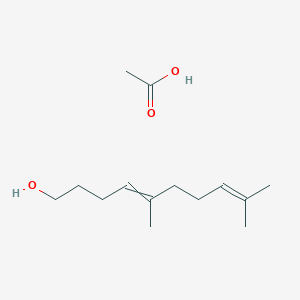
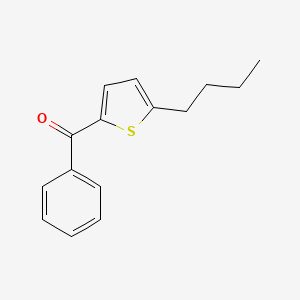
![2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine](/img/structure/B14347770.png)
